1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-
Overview
Description
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- is a complex organic compound with a unique structure that includes an isoindolinone core
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-hydroxybenzo[e]isoindolinone. This intermediate is then subjected to the addition of alkyllithium compounds (such as s-BuLi, n-BuLi, MeLi, or i-PrLi) to the carbonyl group, followed by lactam ring opening and intramolecular cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include alkyllithium compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- can be compared with other isoindolinone derivatives, such as:
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: This compound has a similar core structure but lacks the phenylethynyl group, which may result in different chemical and biological properties.
3-Anilino-2,3-dihydro-1H-inden-1-one: . The uniqueness of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-phenyl-3-(2-phenylethynyl)isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-21-19-13-7-8-14-20(19)22(25,16-15-17-9-3-1-4-10-17)23(21)18-11-5-2-6-12-18/h1-14,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYBFRXHSUYDHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394477 | |
Record name | 2H-448S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143647-58-9 | |
Record name | 2H-448S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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